molecular formula C15H16N2O2 B14807926 1-(Piperidin-1-yl)isoquinoline-3-carboxylic acid

1-(Piperidin-1-yl)isoquinoline-3-carboxylic acid

Cat. No.: B14807926
M. Wt: 256.30 g/mol
InChI Key: BDCIFVNANFKTGJ-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)isoquinoline-3-carboxylic acid is a heterocyclic compound that features a piperidine ring fused to an isoquinoline moiety with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)isoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of isoquinoline derivatives with piperidine under specific conditions. The reaction often requires a catalyst and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline and piperidine derivatives. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-yl)isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: N-oxides of the isoquinoline ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

1-(Piperidin-1-yl)isoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share structural similarities.

    Isoquinoline derivatives: Compounds such as isoquinoline-3-carboxylic acid and isoquinoline-4-carboxylic acid are closely related.

Uniqueness: 1-(Piperidin-1-yl)isoquinoline-3-carboxylic acid is unique due to the combination of the piperidine and isoquinoline rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-piperidin-1-ylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c18-15(19)13-10-11-6-2-3-7-12(11)14(16-13)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9H2,(H,18,19)

InChI Key

BDCIFVNANFKTGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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